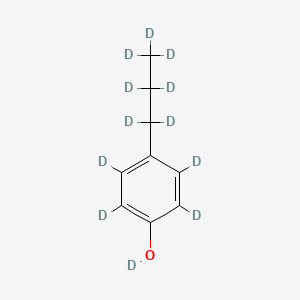

4-N-Propylphenol-D12

Vue d'ensemble

Description

4-N-Propylphenol-D12 is an organic chemical compound . It has a molecular formula of C9D12O and a molecular weight of 148.265 Da .

Synthesis Analysis

4-N-Propylphenol-D12 is the deuterium labeled 4-Propylphenol . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular structure of 4-N-Propylphenol-D12 consists of a phenol group with a propyl group attached to it . The exact arrangement of these groups can influence the properties of the compound .Physical And Chemical Properties Analysis

4-N-Propylphenol-D12 has a molecular formula of C9D12O and a molecular weight of 148.265 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique

Catalytic Conversion

4-n-Propylphenol is a significant product derived from lignin, and its conversion into valuable chemicals is an area of active research. In a study by Liao et al. (2018), 4-n-propylphenol was converted into phenol and propylene over acidic zeolites in a gas phase. The study highlighted the role of catalysts like ZSM-5 and the impact of zeolite topology and water stability on the conversion process, offering insights into efficient catalyst design and utilization for lignin valorization (Liao et al., 2018).

Analytical Applications

In analytical chemistry, the interaction of phenol derivatives with other compounds can be monitored using electrochemical methods. Karadeniz et al. (2010) explored the interaction of 4-nonylphenol with DNA using voltammetry and modified graphite electrodes. This study demonstrates the potential of phenol derivatives in the development of sensitive analytical techniques for biological and environmental monitoring (Karadeniz et al., 2010).

Environmental Impact and Biodegradation

4-N-Propylphenol derivatives like 4-nonylphenol are recognized for their endocrine-disrupting activities, making their environmental impact and biodegradation a critical area of study. Krupiński et al. (2014) investigated the biodegradation of 4-n-nonylphenol by Aspergillus versicolor, demonstrating its ability to use it as a sole carbon and energy source. This research contributes to understanding the environmental fate of such compounds and developing bioremediation strategies (Krupiński et al., 2014).

Material Science and Photophysics

In material science, phenol derivatives are used to create innovative materials and study their properties. For example, Bardhan et al. (2009) explored the photophysics of a synthesized organic dyad based on 4-methyl-2,6-diformylphenol in different environments. Such studies are crucial in the development of new materials with specific photophysical properties for applications in areas like solar energy conversion (Bardhan et al., 2009).

Chemical Genetics and Drug Discovery

In the field of chemical genetics and drug discovery, compounds related to 4-N-Propylphenol are studied for their biological activity and potential as drug candidates. Cai et al. (2006) used a cell-based assay to identify small molecules with apoptosis-inducing activities, highlighting the potential of phenol derivatives in the discovery of new anticancer agents (Cai et al., 2006).

Safety and Hazards

4-N-Propylphenol-D12 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

One of the future directions for 4-N-Propylphenol-D12 and similar compounds is in the valorization of raw and fossilized lignocellulose . Selective conversion of alkylphenols to phenol and olefins is a key step in upgrading raw and fossilized lignocellulose . This process could potentially lead to a tenfold improvement of phenol compared to the state-of-the-art single-step lignocellulosic depolymerization techniques .

Propriétés

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3/i1D3,2D2,3D2,4D,5D,6D,7D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSLBUSXWBJMEC-GCCALJRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-Propylphenol-D12 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1459164.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide](/img/structure/B1459170.png)

![N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1459171.png)

![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)

![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)